molecular formula C18H18N2O3 B4571129 N-{2-[(3-acetylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

N-{2-[(3-acetylphenyl)amino]-1-methyl-2-oxoethyl}benzamide

Cat. No.: B4571129
M. Wt: 310.3 g/mol
InChI Key: MDJUAXBQRFSYEH-UHFFFAOYSA-N
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Description

N-{2-[(3-acetylphenyl)amino]-1-methyl-2-oxoethyl}benzamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.13174244 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

N-{2-[(3-acetylphenyl)amino]-1-methyl-2-oxoethyl}benzamide analogs have shown significant anticonvulsant activities in animal models. For example, modifications to the molecular structure to preclude metabolic N-acetylation resulted in compounds with enhanced plasma concentrations and prolonged activity against seizures induced by maximal electroshock in mice. These studies highlight the compound's potential in developing new anticonvulsant therapies (Robertson et al., 1987).

Pharmacokinetics and Metabolism

Research on the pharmacokinetics and metabolism of related benzamide derivatives, including this compound, has been conducted to understand their absorption, distribution, and excretion profiles. This includes studies on the rapid metabolism by N-acetylation and the identification of metabolites, which are crucial for optimizing the therapeutic efficacy and safety of these compounds (Potts et al., 1989).

Chemical Sensing Applications

Benzamide derivatives, including those structurally related to this compound, have been explored for their utility in chemical sensing, particularly for the detection of fluoride anions. This research illustrates the compound's potential in environmental monitoring and analytical chemistry applications (Younes et al., 2020).

Synthesis and Analytical Methodologies

Studies have also focused on the synthesis and analytical determination of benzamide derivatives, including this compound, in biological samples. These methodologies facilitate pharmacokinetic and toxicological studies, supporting drug development processes (Dockens et al., 1987).

Herbicidal Activity

Explorations into the herbicidal activity of benzamide derivatives reveal their potential in agricultural applications. Studies demonstrate their effectiveness against a variety of annual and perennial grasses, suggesting a role in the development of new herbicides (Viste et al., 1970).

Properties

IUPAC Name

N-[1-(3-acetylanilino)-1-oxopropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12(19-18(23)14-7-4-3-5-8-14)17(22)20-16-10-6-9-15(11-16)13(2)21/h3-12H,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJUAXBQRFSYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.